4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole
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Overview
Description
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole typically involves the reaction of appropriate benzyl and thienyl precursors with a triazole-forming reagent. One common method involves the cyclization of a thiosemicarbazide intermediate with a benzyl halide and a thienyl aldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors that are crucial for the survival and proliferation of the target organisms.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a thienyl group.
4-Benzyl-3-(benzylsulfanyl)-5-(2-furyl)-4H-1,2,4-triazole: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties
Properties
CAS No. |
139614-68-9 |
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Molecular Formula |
C20H17N3S2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-benzyl-3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)14-23-19(18-12-7-13-24-18)21-22-20(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
ULCIPVKFIOCNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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